molecular formula C6H11NO3 B8646697 3-Hexanone, 6-nitro- CAS No. 101009-82-9

3-Hexanone, 6-nitro-

Cat. No.: B8646697
CAS No.: 101009-82-9
M. Wt: 145.16 g/mol
InChI Key: REKPTZKEGCXNHL-UHFFFAOYSA-N
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Description

3-Hexanone, 6-nitro- (CAS: 101009-82-9) is a nitro-substituted derivative of 3-hexanone, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.1564 g/mol . The compound features a ketone group at the third carbon and a nitro (-NO₂) group at the sixth carbon of the hexane chain.

Properties

CAS No.

101009-82-9

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

6-nitrohexan-3-one

InChI

InChI=1S/C6H11NO3/c1-2-6(8)4-3-5-7(9)10/h2-5H2,1H3

InChI Key

REKPTZKEGCXNHL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

3-Hexanone (CAS: 589-38-8)

The parent compound, 3-hexanone, is a simple aliphatic ketone used widely as a solvent and internal standard in analytical chemistry (e.g., GC-MS for aroma profiling in melon studies) . Key differences include:

  • Functional Groups: Lacks the nitro group, reducing electrophilicity and reactivity compared to 6-nitro-3-hexanone.
  • Physical Properties : Critical temperature (Tc) = 309.7°C, critical pressure (Pc) = 32.76 atm .
  • Toxicity: Proposed occupational exposure limit (AOEL) = 67 ppm, derived from surrogate data for pentanones due to narcotic and irritant effects .

4-Hexen-3-one

This α,β-unsaturated ketone differs by a double bond between C4 and C5, enhancing electrophilicity. Studies show it inhibits microbial growth at 0.3 mM, whereas 3-hexanone exhibits growth-stimulatory effects . The nitro group in 6-nitro-3-hexanone may similarly increase reactivity but through distinct mechanisms (e.g., nitro group redox chemistry).

2,5-Dimethyl-4-nitro-3-hexanone (CAS: 59906-54-6)

A structural analog with nitro and methyl substituents. Its synthesis routes highlight challenges in nitro group introduction, requiring controlled conditions to avoid side reactions . This suggests 6-nitro-3-hexanone may also demand specialized synthetic protocols.

Physicochemical Properties

Compound Molecular Weight (g/mol) Critical Temp. (°C) Critical Pressure (atm) Key Functional Groups
3-Hexanone 100.16 309.7 32.76 Ketone
6-Nitro-3-hexanone 145.16 Not reported Not reported Ketone, Nitro
4-Hexen-3-one 98.14 Not reported Not reported α,β-Unsaturated ketone
2,5-Dimethyl-4-nitro-3-hexanone 173.21 Not reported Not reported Ketone, Nitro, Methyl

Data compiled from .

Toxicity and Exposure Limits

Compound AOEL/TLV-TWA (ppm) Key Health Risks Regulatory Status
3-Hexanone 67 (proposed) Narcosis, respiratory irritation No ACGIH/OSHA limits
2-Pentanone 200 Irritation, CNS depression ACGIH TLV established
6-Nitro-3-hexanone Not established Potential nitro group-related toxicity (e.g., methemoglobinemia) Insufficient data

Nitro compounds often exhibit higher toxicity due to metabolic conversion to reactive intermediates, but specific data for 6-nitro-3-hexanone is lacking .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-Hexanone, 6-nitro- from simple precursors?

Methodological Answer:
Synthesis of 3-Hexanone, 6-nitro- can be approached via retro-synthetic analysis. Starting with the target molecule, the ketone group can be introduced through oxidation of a secondary alcohol (e.g., 6-nitro-3-hexanol). The nitro group at position 6 may require electrophilic nitration of a pre-formed hexanone derivative or selective functionalization using nitrating agents (e.g., HNO₃/H₂SO₄). For example:

Step 1: Synthesize 3-hexanone via oxidation of 3-hexanol (using Jones reagent or KMnO₄) .

Step 2: Introduce the nitro group at position 6 through nitration under controlled conditions (temperature, solvent polarity).

Validation: Confirm regioselectivity via NMR (¹H and ¹³C) and IR spectroscopy to distinguish between possible isomers .

Key Consideration: Nitration may compete with ketone reactivity; protecting groups (e.g., silyl ethers) could mitigate undesired side reactions.

Basic: How can spectroscopic techniques differentiate 3-Hexanone, 6-nitro- from structural analogs?

Methodological Answer:

  • IR Spectroscopy: The ketone carbonyl stretch (~1710–1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) provide distinct fingerprints. Compare with NIST reference data for 3-hexanone derivatives .
  • NMR:
    • ¹H NMR: The nitro group at position 6 deshields adjacent protons (δ 2.5–3.5 ppm for CH₂NO₂), while the ketone β-protons appear at δ 2.1–2.4 ppm.
    • ¹³C NMR: The carbonyl carbon resonates at ~207–210 ppm; nitro-bearing carbons show signals at ~70–80 ppm .
  • Mass Spectrometry: Molecular ion [M]⁺ at m/z 145.1564 (C₆H₁₁NO₃) with fragmentation patterns reflecting loss of NO₂ (46 amu) and CO (28 amu) .

Basic: What toxicological data gaps exist for 3-Hexanone, 6-nitro-?

Methodological Answer:
No direct toxicity data exists for 3-Hexanone, 6-nitro- (CAS 101009-82-9). However, surrogate aliphatic ketones (e.g., 2-pentanone, 3-pentanone) suggest potential hazards:

  • Acute Exposure: Aliphatic ketones are volatile organic compounds (VOCs) causing respiratory and ocular irritation .
  • Data Gaps:
    • Chronic exposure effects (neurotoxicity, carcinogenicity).
    • Metabolic pathways (e.g., nitro-reduction to amines).
  • Recommendation: Use ATSDR’s Decision Guide to prioritize studies on inhalation toxicity and dermal absorption .

Advanced: How can discrepancies in nitration reaction yields be resolved for 3-Hexanone derivatives?

Methodological Answer:
Yield inconsistencies may arise from:

  • Regiochemical competition: Nitration at alternate positions (e.g., 4- or 5-nitro isomers).
  • Reaction conditions: Optimize temperature (0–5°C for nitronium ion stability) and solvent polarity (e.g., HNO₃ in H₂SO₄ vs. acetic acid).
  • Analytical validation: Use HPLC with UV detection (λ = 270 nm for nitro groups) to quantify isomer ratios .
  • Computational modeling: DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution (EAS) sites and transition states .

Advanced: How to derive a Hypothetical Temporary Occupational Exposure Limit (HTFOEL) for 3-Hexanone, 6-nitro-?

Methodological Answer:

Surrogate selection: Use 3-hexanone (CAS 589-38-8) and 2-pentanone (TLV-TWA = 200 ppm) as structural analogs .

Adjust for nitro group toxicity: Apply a safety factor (e.g., 10×) due to nitro group’s redox activity and potential genotoxicity.

Calculations:

  • HTFOEL = (Analog TLV) × (Molecular weight ratio) × Safety factor.
  • Example: HTFOEL = 200 ppm × (145.16/100.16) × 0.1 ≈ 29 ppm .

Advanced: What computational methods predict the electronic effects of the nitro group in 3-Hexanone, 6-nitro-?

Methodological Answer:

  • DFT Simulations: Optimize geometry at B3LYP/6-31G* level to assess nitro group’s electron-withdrawing effects on the ketone carbonyl.
  • Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic reactions.
  • Spectroscopic correlation: Compare computed IR/NMR shifts with experimental data to validate models .

Advanced: What role might 3-Hexanone, 6-nitro- play in microbial volatile organic compound (MVOC) profiles?

Methodological Answer:
While 3-hexanone is a known fungal metabolite , the nitro-substituted variant has not been reported. Hypothesize its production via microbial nitroreductases or nitration of endogenous ketones.

  • Experimental design:
    • Culture fungi (e.g., Basidiomycetes) in nitrate-rich media.
    • Analyze headspace VOCs via GC-MS with selective ion monitoring (SIM) for m/z 145 .

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